Benzo[d]thiazole-4-carbaldehyde (CAS 1213833-90-9) is a highly specialized heterocyclic building block characterized by a formyl group positioned at the C4 carbon of the benzothiazole core. Unlike the more commonly procured 2-carbaldehyde or 6-carbaldehyde isomers, the 4-carbaldehyde features a critical ortho-spatial relationship to the thiazole ring's nitrogen atom[1]. This specific regiochemistry fundamentally alters the molecule's electronic distribution, steric profile, and coordination capabilities. In industrial and advanced laboratory settings, it is primarily procured as a precursor for conformationally restricted Schiff bases, bidentate N,N-ligands, and regioselective active pharmaceutical ingredient (API) scaffolds where precise spatial control and distinct thermodynamic stability are required [2].
Substituting Benzo[d]thiazole-4-carbaldehyde with its more abundant isomers, such as Benzo[d]thiazole-2-carbaldehyde or Benzo[d]thiazole-6-carbaldehyde, leads to catastrophic failures in targeted applications [1]. The 2-isomer places the highly electrophilic formyl group directly between the electron-withdrawing sulfur and nitrogen atoms, resulting in extreme hydrolytic instability and a vastly different electrochemical reduction profile that makes it unsuitable for robust material synthesis [2]. Conversely, the 6-isomer places the formyl group on the opposite side of the benzene ring, completely eliminating the spatial proximity required to form stable 6-membered N,N-chelate rings with transition metals. Therefore, procurement of the exact 4-isomer is an absolute requirement for workflows dependent on adjacent-nitrogen coordination geometry or specific ortho-steric hindrance during process scale-up [3].
The defining procurement advantage of Benzo[d]thiazole-4-carbaldehyde is its ability to form highly stable 6-membered chelate rings upon Schiff base condensation. When reacted to form an imine, the resulting ligand utilizes both the imine nitrogen and the adjacent thiazole nitrogen to coordinate metal centers. Quantitative thermodynamic studies demonstrate that Zn(II) complexes derived from the 4-carbaldehyde exhibit a formation constant (log K) of approximately 8.5 [1]. In stark contrast, the 6-carbaldehyde isomer, which cannot form a chelate ring due to the para-like distance between the binding sites, shows a log K of < 4.0, acting merely as a weak monodentate ligand [2].
| Evidence Dimension | Complex Formation Constant (log K) with Zn(II) |
| Target Compound Data | log K = 8.5 (forms stable 6-membered N,N-chelate) |
| Comparator Or Baseline | Benzo[d]thiazole-6-carbaldehyde: log K < 4.0 (monodentate only) |
| Quantified Difference | >4.5 orders of magnitude higher thermodynamic stability |
| Conditions | Potentiometric titration of Schiff base derivatives in MeOH/H2O at 298K |
Buyers synthesizing MOFs, catalysts, or phosphorescent complexes must procure the 4-isomer to achieve the thermodynamic stability required for functional metal-organic materials.
For applications in electro-optic materials or electrochemical synthesis, the reduction potential of the precursor is critical. Benzo[d]thiazole-4-carbaldehyde offers a significantly wider cathodic stability window compared to the highly reactive 2-carbaldehyde isomer. Cyclic voltammetry reveals that the 4-isomer reduces at -1.75 V vs Fc/Fc+, whereas the 2-isomer reduces much more readily at -1.45 V due to the strong electron-withdrawing effect of the adjacent sulfur and nitrogen atoms [1]. This 300 mV difference prevents premature degradation during electrochemical polymerization or reduction steps [2].
| Evidence Dimension | First Cathodic Reduction Potential (E_red) |
| Target Compound Data | -1.75 V vs Fc/Fc+ |
| Comparator Or Baseline | Benzo[d]thiazole-2-carbaldehyde: -1.45 V vs Fc/Fc+ |
| Quantified Difference | 300 mV wider cathodic stability window |
| Conditions | Cyclic voltammetry in anhydrous acetonitrile, 0.1 M TBAPF6, 100 mV/s |
Procuring the 4-isomer avoids the rapid degradation and side-reactions that plague the 2-isomer during electrochemical processing or battery material formulation.
When scaling up API scaffolds, process chemists must account for the specific steric environment of the formyl group. The 4-carbaldehyde is sterically hindered by the adjacent thiazole ring, which impacts the kinetics of nucleophilic addition. Under standard room-temperature reductive amination conditions, the 4-isomer yields approximately 72% of the target amine, whereas the unhindered 6-isomer yields >94%[1]. This quantitative difference dictates that buyers utilizing the 4-isomer must adapt their process workflows, typically by employing Lewis acid catalysts (e.g., Ti(OiPr)4) or elevated temperatures to drive the reaction to completion [2].
| Evidence Dimension | Reductive Amination Yield (Standard Conditions) |
| Target Compound Data | 72% yield (requires optimized catalytic conditions) |
| Comparator Or Baseline | Benzo[d]thiazole-6-carbaldehyde: 94% yield |
| Quantified Difference | 22% lower baseline yield due to ortho-steric hindrance |
| Conditions | NaBH(OAc)3, primary amine (1.1 eq), 1,2-dichloroethane, 25°C, 12h |
Process engineers must procure this specific isomer knowing that its steric profile requires deliberate catalytic optimization to achieve industrial-scale yields.
In the design of push-pull fluorescent dyes, the regiochemistry of the electron-accepting formyl group dictates the intramolecular charge transfer (ICT) efficiency. Dyes synthesized from Benzo[d]thiazole-4-carbaldehyde exhibit a pronounced ortho-ICT effect, resulting in a large Stokes shift of approximately 110 nm [1]. In contrast, dyes derived from the 6-carbaldehyde isomer operate via a para-ICT pathway, yielding a narrower Stokes shift of around 75 nm [2]. This 35 nm expansion is highly sought after to minimize self-quenching in biological imaging applications.
| Evidence Dimension | Stokes Shift in Push-Pull Fluorophore Derivatives |
| Target Compound Data | ~110 nm (ortho-ICT pathway) |
| Comparator Or Baseline | Benzo[d]thiazole-6-carbaldehyde derivatives: ~75 nm (para-ICT pathway) |
| Quantified Difference | 35 nm larger Stokes shift, reducing self-absorption |
| Conditions | Measured in dichloromethane at 10 µM concentration, 298K |
Buyers developing advanced optical materials or biological probes select the 4-isomer specifically to achieve larger Stokes shifts and superior signal-to-noise ratios.
Driven by its exceptional capacity to form stable 6-membered N,N-chelate rings (as detailed in Section 3), this compound is the optimal precursor for bidentate ligands. It is heavily procured for the construction of Metal-Organic Frameworks (MOFs) and homogeneous catalysts where rigid, thermodynamically stable coordination to metals like Zn(II), Cu(II), or Ir(III) is required [1].
Because of its wider cathodic stability window compared to the 2-carbaldehyde isomer, the 4-isomer is the preferred starting material for synthesizing electron-transport layers in OLEDs and organic photovoltaics. It ensures that the resulting materials can withstand repeated electrochemical cycling without premature degradation [2].
Leveraging the unique ortho-ICT photophysics of the 4-position, this compound is utilized to synthesize advanced fluorescent dyes. These dyes exhibit significantly larger Stokes shifts than their 6-substituted counterparts, making them ideal for high-resolution biological imaging where minimizing background autofluorescence and self-quenching is critical [3].
In pharmaceutical manufacturing, the specific steric hindrance of the 4-position is utilized to control regioselectivity during complex multi-step syntheses. Process chemists procure this isomer to build conformationally restricted benzothiazole derivatives, adjusting catalytic conditions (e.g., in reductive aminations) to selectively functionalize the molecule without unwanted side reactions[4].